2,4-Dichloro-5-(prop-1-en-2-yl)pyridine
Overview
Description
2,4-Dichloro-5-(prop-1-en-2-yl)pyridine is a chemical compound with the molecular formula C8H7Cl2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms at the 2nd and 4th positions and a prop-1-en-2-yl group at the 5th position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(prop-1-en-2-yl)pyridine typically involves the chlorination of 5-(prop-1-en-2-yl)pyridine. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-(prop-1-en-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The prop-1-en-2-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to form the corresponding dihydropyridine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyridine derivatives.
Scientific Research Applications
2,4-Dichloro-5-(prop-1-en-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-(prop-1-en-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloropyridine: Similar structure but with chlorine atoms at the 2nd and 5th positions.
2,4-Dichloropyridine: Lacks the prop-1-en-2-yl group.
5-(Prop-1-en-2-yl)pyridine: Lacks the chlorine atoms.
Uniqueness
2,4-Dichloro-5-(prop-1-en-2-yl)pyridine is unique due to the combination of its substituents, which confer specific chemical and biological properties.
Biological Activity
2,4-Dichloro-5-(prop-1-en-2-yl)pyridine is a pyridine derivative that has garnered attention for its diverse biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article reviews the compound's biological activity based on recent research findings, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a dichlorinated pyridine ring with a prop-1-en-2-yl substituent. This structure contributes to its unique reactivity and biological properties. The presence of chlorine atoms enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties.
The primary mechanisms through which this compound exerts its anticancer effects include:
- Induction of Apoptosis : The compound has been shown to activate caspase pathways (caspase-8 and caspase-9), leading to programmed cell death in various cancer cell lines. For instance, treatment with this compound resulted in a marked increase in late apoptotic cells at concentrations above 5 µg/mL .
- Cell Cycle Arrest : It effectively halts the cell cycle in the subG0 phase, indicating a potential mechanism for inhibiting tumor growth .
- Mitochondrial Membrane Depolarization : The compound induces changes in mitochondrial potential, which is associated with cellular stress and apoptosis .
Efficacy Against Cancer Cell Lines
The efficacy of this compound was assessed using various human cancer cell lines, including:
Cell Line | IC50 (µg/mL) |
---|---|
HeLa (Cervical Cancer) | 0.89 |
HL-60 (Leukemia) | 9.63 |
AGS (Gastric Cancer) | 5.00 |
These values indicate that the compound is particularly potent against gastric adenocarcinoma cells (AGS), suggesting its potential as a therapeutic agent for this type of cancer .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens.
The antimicrobial effects are attributed to the ability of the compound to disrupt bacterial cell membranes and inhibit essential metabolic pathways. Studies have reported significant activity against both Gram-positive and Gram-negative bacteria.
Efficacy Against Microbial Strains
The compound's antimicrobial potency was evaluated against several strains:
Microbial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 1.0 |
Escherichia coli | 6.5 |
Candida albicans | 250 |
These results indicate that while the compound is effective against certain bacterial strains, its antifungal activity appears less potent compared to its antibacterial effects .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Study on Anticancer Effects : A recent study demonstrated that derivatives of this compound significantly reduced viability in AGS cells, with a notable decrease from 91% viability to approximately 26% at higher concentrations after treatment .
- Antimicrobial Efficacy : Research has shown that this compound can effectively inhibit growth in various microbial strains, suggesting its utility as a broad-spectrum antimicrobial agent .
Properties
IUPAC Name |
2,4-dichloro-5-prop-1-en-2-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N/c1-5(2)6-4-11-8(10)3-7(6)9/h3-4H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIQNDFHVVKMQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CN=C(C=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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